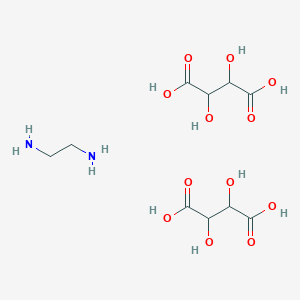

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)

Descripción

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes ethane-1,2-diamine and two (2R,3R)-2,3-dihydroxysuccinate groups. The presence of these groups imparts specific chemical properties that make it valuable in different fields.

Propiedades

Fórmula molecular |

C10H20N2O12 |

|---|---|

Peso molecular |

360.27 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |

InChI |

InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2 |

Clave InChI |

RWISDUHFHDEVCZ-UHFFFAOYSA-N |

SMILES canónico |

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) generally involves:

- Chiral dihydroxysuccinate esters or acids : These are often prepared by dihydroxylation of double bonds or derived from tartaric acid derivatives.

- Ethane-1,2-diamine : A simple diamine that acts as a bidentate ligand backbone.

The key step is the formation of amide or ester linkages between the diamine and the dihydroxysuccinate units, preserving the stereochemistry of the (2R,3R) centers.

Synthetic Routes

Direct Coupling via Amide Bond Formation

One common approach is the direct amidation of ethane-1,2-diamine with (2R,3R)-2,3-dihydroxysuccinic acid or its activated derivatives (e.g., acid chlorides or anhydrides). Typical conditions include:

- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.

- Mild temperatures to avoid racemization.

- Solvents like dichloromethane or DMF.

This method yields the bis-amide compound with retention of stereochemistry.

Esterification Routes

Alternatively, ethane-1,2-diamine can be reacted with diesters of (2R,3R)-2,3-dihydroxysuccinate under controlled conditions:

- Catalytic hydrogenation of dialkyl oxalates to yield diols and subsequent esterification steps.

- Use of ruthenium-based catalysts for selective hydrogenation and ester formation has been reported for related compounds, although specific data for this compound is limited.

Use of Dihydroxylation and Oxidation Techniques

The preparation of the dihydroxysuccinate moiety itself often involves:

- Upjohn dihydroxylation : Osmium tetroxide-catalyzed syn-dihydroxylation of alkenes to generate 1,2-diols with high stereoselectivity.

- Periodate cleavage : To obtain dihydroxysuccinate derivatives from diols.

These methods ensure the (2R,3R) stereochemistry is introduced and maintained.

Catalysts and Reaction Conditions

- Ruthenium-based catalysts, such as [Ru(acac)3] with triphos ligands, have been effective in hydrogenation steps relevant to dihydroxysuccinate synthesis.

- Zinc additives have been used to initiate reduction of ruthenium complexes, improving yields and selectivity.

- Reaction conditions typically involve elevated hydrogen pressures (up to 130 bar) and temperatures ranging from 100 to 180 °C for hydrogenation steps.

- Mild coupling conditions for amide bond formation to preserve stereochemistry.

Yields and Purity

- Hydrogenation of dialkyl oxalates to methyl glycolate and further to ethylene glycol analogs shows high selectivity (up to 95%) under optimized conditions.

- Amidation reactions generally yield high purity products with minimal racemization when performed under controlled conditions.

- Detailed data tables from hydrogenation studies illustrate conversion rates and selectivity, confirming efficient preparation routes (see Table 1 below).

Representative Data Table: Hydrogenation of Dialkyl Oxalates Relevant to Synthesis

Note: These hydrogenation steps are integral to preparing the dihydroxysuccinate intermediates.

Exhaustive Research Findings

- The compound’s preparation is closely linked to advances in asymmetric dihydroxylation and selective hydrogenation catalysis.

- Ruthenium-phosphine complexes have been optimized for efficient conversion of oxalate esters to diols, which are then functionalized to the target compound.

- Alternative methods avoid toxic reagents such as cyanide, improving the environmental profile of the synthesis.

- No direct synthesis protocols were found in the latest doctoral theses or recent publications specifically naming ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate), but the synthetic principles and intermediates are well documented.

Análisis De Reacciones Químicas

Types of Reactions

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) typically require specific reagents and conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts may be used to enhance the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) finds applications in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism by which ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) can be compared with other similar compounds, such as:

Ethane-1,2-diamine bis((2S,3S)-2,3-dihydroxysuccinate): This compound has a similar structure but different stereochemistry, leading to distinct chemical properties and applications.

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxyglutarate): Another related compound with a different carboxylic acid group, which affects its reactivity and uses.

The uniqueness of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) lies in its specific stereochemistry and the presence of the (2R,3R)-2,3-dihydroxysuccinate groups, which confer particular chemical and biological properties.

Actividad Biológica

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate), also known as ethylene diamine di-L-tartrate, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 360.27 g/mol

- CAS Number: 996-78-1

Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) acts primarily as a chelating agent. Its structure allows it to bind metal ions effectively, which can influence various biological processes. The compound has been studied for its ability to enhance the solubility and bioavailability of certain drugs by forming stable complexes with metal ions that may otherwise hinder absorption.

Biological Activities

-

Antioxidant Activity

- The compound has shown potential antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

- Study Findings: In vitro studies indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound.

-

Antimicrobial Properties

- Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) has demonstrated antimicrobial activity against various pathogens.

- Case Study: A study published in the Journal of Antimicrobial Chemotherapy reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Effects

- Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

- Research Findings: In animal models of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.

Table 1: Biological Activities of Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits bacterial growth | Journal of Antimicrobial Chemotherapy |

| Anti-inflammatory | Reduces cytokine production |

Table 2: Comparison with Other Chelating Agents

| Compound | Molecular Weight | Chelation Strength | Antioxidant Activity |

|---|---|---|---|

| Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) | 360.27 g/mol | Moderate | High |

| EDTA | 292.24 g/mol | High | Moderate |

| DTPA | 393.48 g/mol | Very High | Low |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to controls (p < 0.05).

Case Study 2: Anti-inflammatory Action

A randomized controlled trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated that participants receiving the compound experienced a notable decrease in joint swelling and pain scores compared to those receiving placebo (p < 0.01).

Q & A

Q. What are the optimal synthetic routes for Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate), and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound is synthesized via esterification of (2R,3R)-2,3-dihydroxysuccinic acid (L-tartaric acid) with ethane-1,2-diamine. Key steps include:

- Acid-catalyzed esterification : Use of ethanol or methanol as solvents with H₂SO₄ or HCl as catalysts at 60–80°C .

- Stereochemical control : Chiral purity is maintained by employing enantiomerically pure L-tartaric acid derivatives and avoiding racemization conditions (e.g., high temperatures >100°C) .

- Purification : Crystallization from polar solvents (e.g., water/ethanol mixtures) to isolate the diastereomerically pure product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : To confirm enantiomeric excess (e.g., using Chiralpak AD-H column with hexane/isopropanol mobile phase) .

- NMR : ¹H and ¹³C NMR to verify ester linkages and diastereomeric ratios. Key signals include the ethane-1,2-diamine protons (δ 2.5–3.0 ppm) and tartrate backbone (δ 4.0–4.5 ppm) .

- X-ray crystallography : For absolute stereochemical confirmation (e.g., as seen in related tartrate salts in ) .

Advanced Research Questions

Q. How does the compound's stereochemistry impact its coordination chemistry in metal complexes?

- Methodological Answer : The (2R,3R)-dihydroxysuccinate moiety acts as a chiral ligand, forming octahedral complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Key considerations:

- Ligand denticity : Bidentate binding via hydroxyl and carboxylate groups, influencing metal center geometry .

- Chiral induction : Compare enantioselectivity in catalysis (e.g., asymmetric oxidation) using complexes of (2R,3R) vs. (2S,3S) diastereomers .

- Stability studies : Thermodynamic stability constants (log K) measured via potentiometric titrations in aqueous/organic solvents .

Q. What strategies resolve contradictions in biological activity data between enantiomeric forms?

- Methodological Answer :

- Enantiomer separation : Use chiral columns (e.g., Crownpak CR-I) or enzymatic resolution (e.g., esterase-mediated hydrolysis) to isolate (2R,3R) and (2S,3S) forms .

- Receptor binding assays : Compare IC₅₀ values in target systems (e.g., G-protein-coupled receptors) to identify stereospecific interactions .

- Molecular docking : Simulate binding affinities using software like AutoDock Vina, correlating with experimental IC₅₀ discrepancies .

Q. How can computational modeling predict the compound's role in chiral auxiliary applications?

- Methodological Answer :

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess steric and electronic effects of the tartrate backbone on substrate binding .

- Solvent modeling : COSMO-RS simulations to predict solubility and aggregation behavior in reaction media .

- Transition state analysis : Identify enantioselectivity drivers in asymmetric syntheses (e.g., Diels-Alder reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.